N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide
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Overview
Description
N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenylsulfanyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction using a phenylthiol compound.
Attachment of the Isopropyl Group: The isopropyl group is attached through an alkylation reaction using isopropyl halide.
Final Assembly: The final compound is assembled through a series of condensation reactions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenylsulfanyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine
- Methyl (4R)-4-isopropyl-2-oxo-3-(phenylsulfanyl)cyclopentanecarboxylate
Uniqueness
N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups and its triazole ring structure
Properties
CAS No. |
538337-36-9 |
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Molecular Formula |
C27H28N4OS2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H28N4OS2/c1-20(2)30(22-12-6-4-7-13-22)26(32)19-34-27-29-28-25(18-33-24-15-8-5-9-16-24)31(27)23-14-10-11-21(3)17-23/h4-17,20H,18-19H2,1-3H3 |
InChI Key |
RNOJMSKXPOSXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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